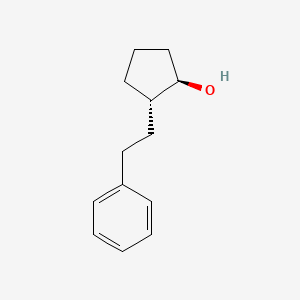
(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL, a chiral compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopentane ring substituted with a hydroxyl group and a phenylethyl side chain. Its stereochemistry is crucial for its biological interactions. The molecular formula is C13H18O, and its structure can be represented as follows:
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes could potentially modulate biochemical pathways. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
Receptor Interaction
The compound's phenylethyl moiety enhances its binding affinity to various receptors. Studies have demonstrated that it exhibits selective activity towards certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and pain modulation.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on BV2 microglial cells demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS). The compound reduced nitric oxide (NO) levels and decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Properties
In an analgesic efficacy study using the tail flick test on mice, the compound exhibited significant pain-relieving effects. The latency period before withdrawal from thermal stimulation increased significantly in treated groups compared to controls, suggesting effective analgesic properties without the side effects commonly associated with opioid analgesics.
Research Findings
Recent investigations have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the hydroxyl group or phenylethyl side chain have resulted in compounds with improved potency against specific targets.
Propriétés
IUPAC Name |
(1R,2S)-2-(2-phenylethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAPNCDYRTYRL-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













